molecular formula C10H8ClN3S B14097421 6-amino-5-(3-chlorophenyl)pyrimidine-2(1H)-thione CAS No. 91587-77-8

6-amino-5-(3-chlorophenyl)pyrimidine-2(1H)-thione

Cat. No.: B14097421
CAS No.: 91587-77-8
M. Wt: 237.71 g/mol
InChI Key: YBSNEVQSVSPVJZ-UHFFFAOYSA-N
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Description

6-amino-5-(3-chlorophenyl)pyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(3-chlorophenyl)pyrimidine-2(1H)-thione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-chlorobenzaldehyde with thiourea in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrimidine-thione compound. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of environmentally friendly solvents and catalysts can contribute to the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(3-chlorophenyl)pyrimidine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfone or sulfoxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and thione groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfone or sulfoxide derivatives, reduced amino derivatives, and substituted pyrimidine-thione compounds.

Scientific Research Applications

6-amino-5-(3-chlorophenyl)pyrimidine-2(1H)-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-5-(3-chlorophenyl)pyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-5-(4-chlorophenyl)pyrimidine-2(1H)-thione
  • 6-amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione
  • 6-amino-5-(3-bromophenyl)pyrimidine-2(1H)-thione

Uniqueness

6-amino-5-(3-chlorophenyl)pyrimidine-2(1H)-thione is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the thione group also adds to its distinct properties compared to other similar compounds.

Properties

CAS No.

91587-77-8

Molecular Formula

C10H8ClN3S

Molecular Weight

237.71 g/mol

IUPAC Name

6-amino-5-(3-chlorophenyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C10H8ClN3S/c11-7-3-1-2-6(4-7)8-5-13-10(15)14-9(8)12/h1-5H,(H3,12,13,14,15)

InChI Key

YBSNEVQSVSPVJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(NC(=S)N=C2)N

Origin of Product

United States

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